Bromodichloromethane-13C

Beschreibung

Rationale for Stable Isotope Labeling in Bromodichloromethane (B127517) Research

The primary reason for using stable isotope labeling in bromodichloromethane (BDCM) research is to enable precise tracking and quantification of the compound in complex systems. britannica.commdpi.com Unlabeled BDCM is often present as a background contaminant, especially in chlorinated drinking water, making it difficult to distinguish from the BDCM being studied. wikipedia.orgcarexcanada.ca By using Bromodichloromethane-13C, researchers can differentiate the administered or introduced compound from pre-existing, unlabeled BDCM. nih.gov

This isotopic labeling is crucial for several reasons:

Source Tracking: It allows scientists to trace the origin and movement of BDCM in environmental systems. researchgate.net

Metabolic Studies: In toxicological research, it helps in understanding how organisms absorb, distribute, metabolize, and excrete the compound. nih.govresearchgate.net

Reaction Mechanisms: It aids in elucidating the chemical and biological transformation pathways of BDCM. nih.gov

Stable isotope-labeled compounds, such as this compound, have the same physicochemical properties as their unlabeled counterparts, ensuring that they behave identically in biological and chemical processes. mdpi.com This makes them ideal tracers for quantitative analysis using sensitive analytical techniques like mass spectrometry. britannica.comnih.gov

Evolution of Isotopic Tracer Applications for Halomethanes

The application of isotopic tracers in the study of halomethanes, a class of compounds that includes bromodichloromethane, has evolved significantly with advancements in analytical instrumentation. nih.gov Initially, radioactive isotopes were more commonly used as tracers due to the ease of their detection. britannica.com However, concerns over safety and the handling of radioactive materials led to the increased adoption of stable isotopes. iaea.org

The development of high-resolution mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) has been instrumental in the widespread use of stable isotope-labeled halomethanes. nih.govnih.gov These techniques can accurately distinguish between the isotopically labeled compound and its naturally occurring form based on their mass-to-charge ratio. nih.gov

Early applications focused on understanding the environmental fate of halomethanes, such as their role in stratospheric ozone depletion. nih.gov More recently, the focus has expanded to include the study of their formation as disinfection byproducts in drinking water and their potential health effects. carexcanada.caresearchgate.net The use of compounds like this compound allows for detailed investigations into the sources, transport, and transformation of these contaminants in both the environment and biological systems. researchgate.netnih.gov

Research Paradigms Enabled by this compound

The availability of this compound has opened up new avenues of research, enabling studies that were previously not feasible. A key research paradigm facilitated by this labeled compound is the use of isotope dilution mass spectrometry for precise quantification. britannica.com This methodology involves adding a known amount of the labeled compound to a sample, allowing for accurate measurement of the unlabeled compound's concentration. oup.com

In human health research, this compound has been instrumental in pharmacokinetic studies. For instance, a study on human volunteers used ¹³C-BDCM to assess its absorption and distribution following oral and dermal exposure. nih.govresearchgate.net The use of the labeled compound allowed researchers to track its movement through the body and differentiate it from background levels of BDCM from other sources. nih.gov

The study revealed that dermal absorption during activities like showering can contribute significantly to the body's burden of BDCM, a finding that has important implications for assessing exposure risks from chlorinated water. nih.govresearchgate.net

Detailed Research Findings:

A notable study investigated the pharmacokinetics of this compound in human subjects. nih.gov The table below summarizes some of the key findings from this research.

| Exposure Route | Mean Dose (ng/kg) | Peak Blood Concentration (Cmax) (ng/L) | Time to Peak Concentration (Tmax) (min) |

| Oral | 146 | 0.4 - 4.1 | 5 - 30 |

| Dermal (1-hour) | 155 | 39 - 170 | Not specified |

This table presents data from a study on the disposition of this compound in humans following oral and dermal exposure. nih.gov

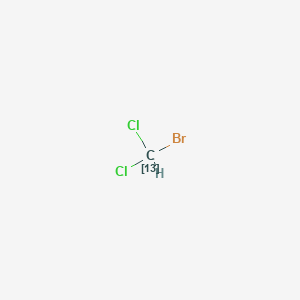

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

bromo(dichloro)(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrCl2/c2-1(3)4/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWLUWPQPKEARP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455333 | |

| Record name | Bromodichloromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-10-4 | |

| Record name | Bromodichloromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Enrichment of Bromodichloromethane 13c

Methodologies for Carbon-13 Incorporation

The synthesis of Bromodichloromethane-13C fundamentally relies on starting with a precursor molecule that is already enriched with the carbon-13 isotope. Several synthetic routes can be adapted from the known preparation methods of unlabeled bromodichloromethane (B127517).

A primary strategy involves the halogen exchange or substitution reaction starting from a ¹³C-labeled single-carbon source. One of the most direct conceptual approaches would be the controlled halogenation of ¹³C-methane. However, achieving the specific product CHBrCl₂ from methane (B114726) is challenging due to the formation of a mixture of halogenated methanes.

A more controlled and practical synthesis can be achieved by treating a mixture of ¹³C-labeled chloroform (B151607) (Chloroform-13C) and bromoform (B151600) with a phase-transfer catalyst like triethylbenzylammonium chloride in the presence of sodium hydroxide. cdc.goviarc.fr This method facilitates the exchange of halogens to yield the desired product.

Another viable pathway starts with other commercially available ¹³C-labeled precursors. For instance, ¹³C-labeled iodomethane (B122720) is a versatile starting material for synthesizing a variety of isotopically labeled compounds. acs.org While not a direct route, multi-step synthesis originating from such a precursor is a common practice in isotope chemistry. The synthesis could also potentially be achieved by reacting ¹³C-labeled dichloromethane (B109758) with aluminum bromide. cdc.gov

The table below outlines potential ¹³C-labeled precursors and the general reaction types for synthesizing this compound.

Table 1: Potential Synthetic Precursors for this compound

| ¹³C-Labeled Precursor | General Reaction Type |

|---|---|

| Chloroform-13C | Halogen exchange with bromoform |

| Dichloromethane-13C | Reaction with an aluminum bromide catalyst |

| Iodoform-13C | Partial chlorination |

Isotopic Purity and Chemical Synthesis Optimization

Following the synthesis, the crucial steps are the purification of the product and the verification of its isotopic enrichment and chemical purity. The optimization of the synthesis aims to maximize the yield of the target compound while minimizing impurities, including residual starting materials and other halogenated byproducts.

Purification Techniques:

Distillation: Fractional distillation is a primary method for separating volatile compounds based on differences in boiling points. This technique is effective for separating bromodichloromethane (boiling point: 90°C) from other trihalomethanes like chloroform (boiling point: 61.2°C) and bromoform (boiling point: 149.5°C). wikipedia.org Cryogenic distillation has been specifically studied for the enrichment of ¹³C in compounds like carbon tetrafluoride. tn-sanso.co.jp

Column Chromatography: For removing non-volatile impurities or enhancing purity after distillation, column chromatography is employed. In studies of unlabeled bromodichloromethane, batches were purified using column chromatography with deactivated basic alumina (B75360) to remove acidic impurities and improve stability. nih.gov

Analysis and Purity Assessment: The final product must be rigorously analyzed to confirm its identity and quantify its isotopic and chemical purity. A combination of spectroscopic and spectrometric methods is typically used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹H-NMR are fundamental for structural confirmation. iarc.fr The large chemical shift dispersion in ¹³C-NMR provides a clear view of the carbon backbone. nih.gov Specialized NMR pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can filter spectra to separate signals from ¹²C- and ¹³C-containing molecules, allowing for precise measurement of isotopic enrichment. acs.org

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique is essential for separating the product from any volatile impurities and confirming its molecular weight. For isotopically labeled compounds, isotope ratio mass spectrometry (IRMS) provides precise measurements of the ¹³C/¹²C ratio, which is critical for determining the isotopic enrichment factor. nih.govacs.org

The table below summarizes the key analytical methods used in the quality control of this compound.

Table 2: Analytical Techniques for Purity Assessment

| Analytical Method | Purpose | Key Findings |

|---|---|---|

| ¹³C-NMR Spectroscopy | Structural confirmation and direct detection of the labeled carbon. iarc.frrsc.org | Provides information on the carbon framework and isotopic enrichment. nih.gov |

| ¹H-NMR Spectroscopy | Structural confirmation. | Confirms the proton environment of the molecule. nih.gov |

| Gas Chromatography (GC) | Separation of volatile components and chemical purity assessment. nih.gov | Determines the percentage of chemical impurities. |

| Isotope Ratio Mass Spectrometry (IRMS) | Precise measurement of isotopic abundance. nih.gov | Quantifies the ¹³C enrichment level. |

Optimization of the synthesis involves adjusting reaction conditions such as temperature, reaction time, and catalyst concentration to maximize the conversion of the ¹³C-labeled precursor into the final product, thereby ensuring high chemical and isotopic purity.

Advanced Analytical Methodologies for Bromodichloromethane 13c and Its Metabolites

Chromatographic-Mass Spectrometric Approaches

The coupling of chromatography with mass spectrometry provides a powerful platform for the separation, identification, and quantification of ¹³C-BDCM and its metabolic products. These methods offer high sensitivity and selectivity, which are essential for distinguishing the labeled compound and its derivatives from complex biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile organic compounds like bromodichloromethane (B127517). In the context of ¹³C-BDCM, GC-MS is extensively used for isotope dilution analysis, a method that provides high accuracy and precision in quantification. epa.gov By introducing a known amount of the ¹³C-labeled standard into a sample, the ratio of the labeled to the unlabeled compound can be measured, allowing for the correction of analytical variability during sample preparation and analysis. a2gov.orgmichigan.gov

Several methods, such as purge and trap, are employed to extract and concentrate volatile compounds from samples before their introduction into the GC-MS system. michigan.govepa.gov The gas chromatograph then separates the compounds based on their volatility and interaction with the stationary phase of the column. Subsequently, the mass spectrometer detects and quantifies the compounds based on their mass-to-charge ratio. michigan.gov For ¹³C-BDCM, specific ions are monitored to differentiate it from the unlabeled bromodichloromethane. epa.govscispace.com

Table 1: GC-MS Parameters for Bromodichloromethane-13C Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column Type | DB-624 | scispace.com |

| Carrier Gas | Helium | scispace.com |

| Ionization Mode | Electron Ionization (EI) | scispace.com |

| Detection Mode | Selected Ion Monitoring (SIM) | scispace.com |

| Quantifying Ion Pair (¹²C/¹³C) | 83.0 / 84.0 | scispace.com |

High-resolution mass spectrometry (HRMS) offers significant advantages in the analysis of ¹³C-labeled compounds. Its ability to measure mass-to-charge ratios with very high accuracy allows for the unambiguous identification of elemental compositions. nih.gov This is particularly beneficial in distinguishing between isotopologues and other interfering species that may have similar nominal masses. nih.gov In the context of ¹³C-BDCM, HRMS can resolve the mass difference between the ¹³C-labeled compound and its ¹²C counterpart, as well as any potential isobaric interferences, leading to more reliable quantification and identification. oup.com The use of HRMS in conjunction with GC provides enhanced selectivity and sensitivity for tracing metabolic pathways and quantifying low levels of metabolites. oup.com

The accuracy of isotopic measurements heavily relies on the efficiency and reproducibility of sample preparation. For volatile compounds like bromodichloromethane, techniques such as purge and trap and solid-phase microextraction (SPME) are commonly optimized. cdc.govcdc.gov The purge and trap method involves bubbling an inert gas through the sample to transfer volatile analytes to a sorbent trap, which is then heated to release the compounds into the GC-MS system. epa.gov SPME utilizes a coated fiber to extract analytes from the sample matrix, which are then thermally desorbed in the GC inlet. cdc.gov

Optimization of these techniques involves adjusting parameters such as purge time, temperature, and sorbent material to maximize the recovery of ¹³C-BDCM and its metabolites while minimizing matrix effects and contamination. scispace.com For instance, the choice of split ratio during injection and incubation temperature in headspace analysis can significantly impact instrument response. scispace.com Furthermore, preventing contamination from laboratory air and equipment is crucial for accurate low-level measurements. cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Metabolite Profiling

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar, and thermally labile metabolites of bromodichloromethane. The use of ¹³C-BDCM allows for the clear identification of its metabolites from the background of endogenous compounds in a biological system. nih.govresearchgate.net The mass shift of +1 Da for each incorporated ¹³C atom in the metabolites provides a distinct signature that can be tracked by the mass spectrometer. researchgate.net

This approach, often referred to as stable isotope labeling in metabolomics, significantly improves compound annotation and relative quantification. acs.org It helps to discriminate between true biological signals and analytical artifacts. researchgate.netacs.org

Fourier Transform-Mass Spectrometry (FT-MS), particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), provides ultra-high resolution and mass accuracy, making it an exceptionally powerful tool for metabolomics. nih.gov When coupled with LC, FT-MS can resolve complex mixtures of metabolites and provide confident elemental composition assignments for unknown compounds. nih.gov In studies involving ¹³C-BDCM, the high resolving power of FT-MS is crucial for separating the isotopic peaks of labeled metabolites from other closely eluting compounds and matrix components. nih.govresearchgate.netacs.org This capability is essential for untargeted metabolomics, where the goal is to identify all possible metabolites of ¹³C-BDCM. researchgate.net

Table 2: Comparison of Mass Spectrometry Techniques for Metabolite Profiling

| Technique | Resolution | Primary Application for ¹³C-BDCM | Reference |

|---|---|---|---|

| Quadrupole MS | Low | Targeted quantification (SIM) | scispace.com |

| Time-of-Flight (TOF) MS | High | Accurate mass measurement, untargeted screening | springernature.com |

| Orbitrap MS | Ultra-High | High-resolution metabolomics, confident identification | nih.gov |

| FT-ICR-MS | Ultra-High | Highest resolution and mass accuracy for complex metabolite mixtures | nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. In the context of ¹³C-BDCM, ¹³C-NMR is particularly valuable for determining the position of the ¹³C label within the molecule and its metabolites. This information is crucial for elucidating metabolic pathways, as it can reveal how the carbon skeleton of bromodichloromethane is transformed.

The chemical shift in a ¹³C-NMR spectrum is highly sensitive to the local electronic environment of the carbon atom, allowing for the identification of its position in a molecule. nih.gov By comparing the ¹³C-NMR spectra of labeled and unlabeled metabolites, researchers can pinpoint the exact location of the isotopic label. This technique can also be used to determine the degree of ¹³C enrichment in different metabolic pools, providing insights into the kinetics of metabolic processes. While mass spectrometry is generally more sensitive, NMR provides unparalleled structural detail, making it a complementary and often essential tool in metabolic studies using ¹³C-labeled compounds.

Carbon-13 NMR Applications in Metabolic Tracing

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. udel.edu In the context of metabolic tracing, ¹³C NMR is particularly valuable for tracking the fate of ¹³C-labeled substrates as they are converted into various metabolites. nih.gov

The natural abundance of ¹³C is only about 1.1%, making the signals from unenriched samples weak. udel.edu However, when a ¹³C-labeled compound like this compound is introduced into a biological system, the incorporated ¹³C atoms act as a beacon. The resulting NMR spectra show significantly enhanced signals for the carbon atoms originating from the labeled precursor. frontiersin.org This allows researchers to identify and quantify the metabolites that have incorporated the ¹³C label. frontiersin.org

Key applications in metabolic tracing include:

Pathway Elucidation: By observing which metabolites become enriched with ¹³C over time, it is possible to map out metabolic pathways. nih.gov

Flux Analysis: The rate of ¹³C incorporation into different metabolites can provide quantitative information about the metabolic fluxes through various pathways. nih.gov

Identification of Novel Metabolites: The distinct ¹³C signature can help in the identification of previously unknown metabolites derived from the labeled precursor.

For instance, in studies of cellular metabolism, ¹³C-labeled glucose is often used to trace the flow of carbon through glycolysis and the TCA cycle. nih.gov The analysis of the resulting ¹³C-labeled lactate, alanine, and other metabolites provides a detailed picture of cellular bioenergetics. nih.gov While specific studies on this compound metabolic tracing using NMR are not detailed in the provided results, the principles derived from other ¹³C tracer studies are directly applicable. nih.govfrontiersin.org

The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local electronic environment. udel.edudocbrown.info This means that different carbon atoms within a molecule will resonate at different frequencies, providing a unique fingerprint of the molecule's structure. udel.edu When a ¹³C label is incorporated, the corresponding peak in the spectrum will be significantly more intense, making it readily identifiable.

Two-Dimensional NMR for Complex Isotopic Patterns

While one-dimensional (1D) NMR provides valuable information, complex mixtures of metabolites can lead to overlapping signals, making interpretation difficult. nih.gov Two-dimensional (2D) NMR techniques offer a solution by spreading the signals across two frequency axes, which significantly enhances spectral resolution. nih.gov

Common 2D NMR experiments used in metabolic studies include:

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is extremely useful for assigning signals in complex spectra.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity of different molecular fragments.

¹³C-¹³C Correlation Spectroscopy (COSY): In highly enriched samples, this experiment can be used to identify adjacent carbon atoms, providing direct evidence of bond formation during metabolic processes. nih.gov

For isotopically labeled compounds like this compound, 2D NMR is particularly powerful for resolving and assigning the signals of its various metabolites. nih.gov The correlation between the ¹³C label and attached or nearby protons can be unequivocally established, aiding in the structural elucidation of novel metabolites. The dispersion of signals in 2D spectra helps to overcome the challenges of spectral overlap often encountered in complex biological samples. nih.gov

Computational Approaches for Isotopic Data Analysis

The large datasets generated from mass spectrometry-based analysis of isotopically labeled compounds require sophisticated computational tools for accurate interpretation.

Mass Isotopomer Distribution (MID) Deconvolution

When a ¹³C-labeled substrate is metabolized, the resulting products will exist as a mixture of different isotopologues (molecules that differ only in their isotopic composition). nih.gov Mass spectrometry (MS) measures the relative abundances of these isotopologues, resulting in a mass isotopomer distribution (MID). uni.lu

MID deconvolution is the process of correcting the raw MS data to determine the true extent of ¹³C enrichment. d-nb.info This is a critical step because the measured MIDs are a convolution of the labeling pattern from the tracer and the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). nih.govuni-regensburg.de

Software tools like LS-MIDA and IsoCorrectoR have been developed to perform this deconvolution. d-nb.infouni-regensburg.de These programs use algorithms, often based on least-squares regression, to fit the experimentally measured MIDs to theoretical distributions, thereby calculating the fractional enrichment of the ¹³C label in the metabolite of interest. d-nb.info

Correction Algorithms for Natural Isotopic Abundance

All naturally occurring compounds contain a certain percentage of heavy isotopes. For carbon, the natural abundance of ¹³C is approximately 1.1%. udel.edu When analyzing ¹³C-labeled experiments, it is crucial to correct for this natural abundance to avoid overestimating the incorporation of the isotopic label. nih.govnih.govnih.gov

Correction algorithms are computational methods used to subtract the contribution of naturally occurring isotopes from the measured MIDs. nih.govresearchgate.net These algorithms typically involve the use of a correction matrix, which is constructed based on the elemental composition of the metabolite and the known natural abundances of its constituent isotopes. nih.govchemrxiv.org

The general workflow for a ¹³C labeling experiment and subsequent data analysis is as follows:

Cells or organisms are cultured with a ¹³C-labeled substrate.

Metabolites are extracted and analyzed by mass spectrometry to obtain MIDs.

The observed MIDs are corrected for the natural abundance of stable isotopes using a computational program.

The corrected MIDs are then used for further quantitative analysis, such as metabolic flux analysis. nih.gov

Method Validation and Performance Characteristics for Labeled Compound Analysis

Ensuring the reliability of analytical methods used for quantifying isotopically labeled compounds is paramount for generating high-quality, reproducible data. Method validation involves systematically evaluating a procedure to demonstrate that it is suitable for its intended purpose. nih.gov

Accuracy and Precision in Isotopic Quantification

Accuracy refers to the closeness of a measured value to the true or accepted value. In the context of isotopic quantification, accuracy is often assessed by analyzing standard reference materials with known isotopic enrichments or by comparing the results to a reference method. nih.gov For example, a method's accuracy can be determined by analyzing gravimetrically prepared mixtures of natural and labeled compounds and comparing the measured molar fractions to the known values. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. oup.com It is usually expressed in terms of the standard deviation or coefficient of variation (CV) of a series of measurements. oup.com Good precision is essential for detecting small but biologically significant changes in isotopic enrichment.

For the analysis of compounds like this compound, methods such as isotope dilution mass spectrometry are often employed. epa.gova2gov.orgepa.gov In this technique, a known amount of the isotopically labeled compound (e.g., this compound) is added to the sample as an internal standard. The ratio of the analyte to the labeled standard is then measured, which allows for very accurate and precise quantification, as it corrects for variations in sample preparation and instrument response. epa.gova2gov.orgepa.gov

The following table summarizes key performance characteristics from a validated method for the analysis of volatile organic compounds, which would be applicable to this compound.

| Parameter | Specification |

| Accuracy | The method accuracy for similar compounds has been demonstrated to be within 6-20% difference when comparing spiked and measured amounts. oup.com |

| Precision | Excellent precision with a coefficient of variation of < 9% has been achieved for related analytes. oup.com |

| Limit of Detection (LOD) | Method detection limits are typically in the low ng/L range, dependent on the level of interferences. oup.comepa.gov |

Table 1: Typical Method Performance Characteristics

The validation of analytical methods for labeled compounds should also include assessments of linearity, range, specificity, and robustness to ensure the data generated is reliable and fit for purpose. nih.gov

Detection and Quantitation Limits for Carbon-13 Labeled Species

The determination of detection and quantitation limits is a critical aspect of analytical methodology, establishing the boundaries of reliable measurement for a given analyte. The Limit of Detection (LOD) is defined as the lowest concentration of a substance that can be reliably distinguished from a blank or background noise with a specific level of confidence, typically 99%. allaboutair.cn The Limit of Quantitation (LOQ) represents the lowest concentration at which the analyte can be not only detected but also quantified with a defined degree of precision and accuracy.

For this compound (¹³C-BDCM), these limits are paramount, particularly as it is frequently employed as an internal standard in isotope dilution mass spectrometry for the precise quantification of its unlabeled counterpart. ptb.de The use of isotopically labeled standards is a superior analytical strategy that compensates for analyte loss during sample preparation and analysis, thereby enhancing accuracy. ptb.denih.gov

Advanced analytical techniques, primarily coupling a sample introduction system with gas chromatography and mass spectrometry (GC-MS), are employed for the analysis of ¹³C-BDCM. nih.gov Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method that is valued for its efficiency and the ability to improve detection limits. chromatographyonline.com

Research Findings on Detection Limits

Specific research into the pharmacokinetics of bromodichloromethane has utilized ¹³C-BDCM to accurately measure its presence in biological matrices above normal background levels. oup.com In a study involving human subjects, blood samples were analyzed for ¹³C-BDCM using a robust method of headspace solid-phase microextraction followed by high-resolution gas chromatography-mass spectrometry (GC-MS). oup.comoup.com

Following oral ingestion, blood concentrations of ¹³C-BDCM fell to levels near or below the limit of detection (LOD) within four hours. oup.comresearchgate.net After a one-hour dermal exposure, blood concentrations decreased to near or below the LOD by the 24-hour mark. oup.comresearchgate.net While the specific LOD value was not explicitly stated in the final text, the context of the study implies a very low detection capability, sufficient to track concentrations in the nanogram per liter (ng/L) range. Another study using a similar SPME GC-MS method for trihalomethanes in blood reported an LOD for the non-labeled bromodichloromethane of 0.29 ng/L. oup.com

The table below summarizes the detection capabilities for bromodichloromethane using various established methods. While not all data pertains directly to the ¹³C-labeled species, it provides essential context on the performance of these analytical techniques.

Interactive Table: Detection and Quantitation Limits for Bromodichloromethane

| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Bromodichloromethane | HS-SPME-GC-MS | Water | 0.010 - 0.320 µg/L | - | researchgate.net |

| Bromodichloromethane | HS-SPME-GC-MS | Water | 0.0030 - 0.0110 µg/L | - | researchgate.net |

| Bromodichloromethane | GC-Electrolytic Conductivity | Water | 0.10 µg/L | - | nih.goviarc.fr |

| Bromodichloromethane | GC-MS (Method 8240) | Groundwater/Soil | - | 5 µg/L | nih.goviarc.fr |

| Bromodichloromethane | SPME-GC-MS | Blood | 0.29 ng/L | - | oup.com |

| ¹³C-Bromodichloromethane | SPME-GC-HRMS | Blood | Not explicitly stated, but capable of measuring concentrations in the 0.4 - 4.1 ng/L range. | - | oup.com |

Calibration and Quantitation Standards

Accurate quantitation relies on the use of well-characterized calibration standards. In the analysis of volatile organic compounds like ¹³C-BDCM, isotope dilution techniques with a suite of labeled internal standards are common. cdc.gov Calibration curves are constructed using a series of standards at varying concentrations to ensure linearity and accuracy across the measurement range. oup.com For instance, a method for analyzing trihalomethanes in blood utilized a working solution of ¹³C-labeled analogues, including ¹³C-BDCM, at a concentration of 6.3 ng/L in a 3-mL sample. oup.com Research on human exposure to ¹³C-BDCM calculated final concentrations based on seven-point calibration curves using aqueous standards ranging from 0.22 to 77.8 ng/L. oup.com

The table below details typical concentrations used for calibration standards in methods developed for detecting trihalomethanes, including the carbon-13 labeled species.

Interactive Table: Concentration of ¹³C-Labeled Trihalomethane Calibration Standards

| Compound | Concentration in Stock Solution (µg/mL) | Final Concentration in 25-mL Flask (ng) | Reference |

| ¹³C-Bromodichloromethane | 10 (0.0198) | 792 | cdc.gov |

| ¹³C-Chlorodibromomethane | 10 (0.0245) | 980 | cdc.gov |

| ¹³C-Bromoform | 25 (0.0723) | 2890 | cdc.gov |

These methodologies demonstrate that while explicit LOD and LOQ values for this compound are not always published as standalone figures, the analytical systems in which it is used are capable of achieving the low ng/L sensitivity required to study its behavior in complex environmental and biological samples. The primary role of ¹³C-BDCM as an internal standard means its analytical performance is intrinsically linked to the highly sensitive and accurate quantification of its non-labeled, and often more prevalent, counterpart. nih.govoup.com

Toxicokinetic and Biotransformation Research Utilizing Bromodichloromethane 13c

Absorption Dynamics in Biological Systems through Carbon-13 Tracing

Studies utilizing Bromodichloromethane-13C have provided direct evidence of its absorption in humans following various routes of exposure. nih.gov The stable isotope label allows for the precise measurement of the compound in blood and other tissues, distinguishing it from any background levels of unlabeled BDCM. oup.com

Research has demonstrated that bromodichloromethane (B127517) is absorbed through oral, dermal, and inhalation routes. nih.govcdc.gov Following oral exposure, the absorption of ¹³C-BDCM is rapid, with peak blood concentrations occurring within minutes. nih.govoup.com Dermal absorption also leads to a swift appearance of the compound in the bloodstream. nih.govoup.com While there is limited direct data on the inhalation absorption of ¹³C-BDCM, it is presumed to be well-absorbed based on its physicochemical properties and by analogy with other trihalomethanes like chloroform (B151607). nih.govcdc.gov

A comparative study on human volunteers exposed to ¹³C-BDCM in water highlighted significant differences between oral and dermal absorption. oup.comresearchgate.net Dermal exposure during activities such as showering and bathing can result in a more significant contribution to the circulating levels of BDCM than ingestion of the same water. oup.comoup.com In one study, median blood concentrations of BDCM after a 10-minute shower were substantially higher than after drinking 1 liter of water. oup.comoup.com This is likely due to the extensive first-pass metabolism in the intestine and liver that occurs after oral ingestion, which is bypassed in dermal and inhalation exposures. epa.gov

Isotopic measurements have enabled the quantitative assessment of systemic absorption of this compound. In a human study, after ingestion of water containing ¹³C-BDCM, peak blood concentrations (Cmax) were observed to be significantly lower than after dermal exposure. oup.comresearchgate.net For an oral dose, the Cmax ranged from 0.4 to 4.1 ng/L, with the time to reach this peak (Tmax) ranging from 5 to 30 minutes. oup.comoup.com In contrast, after a one-hour dermal exposure, blood concentrations of ¹³C-BDCM were much higher, ranging from 39 to 170 ng/L. oup.comoup.com These findings underscore that dermal contact with water containing BDCM can lead to a substantially greater systemic dose than ingestion. oup.comoup.com

| Parameter | Oral Exposure | Dermal Exposure (1-hour) |

|---|---|---|

| Peak Blood Concentration (Cmax) | 0.4 - 4.1 ng/L | 39 - 170 ng/L |

| Time to Peak Concentration (Tmax) | 5 - 30 minutes | End of exposure (60 minutes) |

| Mean Half-life (Initial Phase) | 47 minutes | 32.6 minutes |

Distribution Patterns of this compound and its Metabolites

Once absorbed, this compound is distributed throughout the body. Animal studies using radiolabeled BDCM indicate that the highest concentrations are typically found in tissues with high lipid content, such as fat, as well as in the liver, lungs, and kidneys. nih.govcdc.govodu.edu

Following a single intravenous administration of [¹⁴C]-bromodichloromethane in rats, the highest percentage of radioactivity was found in the fat, followed by the muscle, liver, skin, blood, small intestine, and kidneys. cdc.gov After an oral dose, the highest concentration of radioactivity was initially in the stomach, followed by the liver and fat. cdc.gov The compound is rapidly excreted, with a half-life of 1.5 to 2.5 hours in rats and mice following a single oral dose. nih.govcdc.gov Persistence of radiolabeled residues in tissues 24 hours after a single dose was low, with the most significant accumulation in the liver and kidneys. nih.gov

Elucidation of Metabolic Pathways and Identification of Labeled Metabolites

The metabolism of bromodichloromethane has been elucidated through studies that have identified three primary pathways: cytochrome P450 oxidation, reduction to a dichloromethyl radical, and glutathione (B108866) conjugation. nih.govodu.edu The predominant pathway is oxidation catalyzed by cytochrome P450 enzymes. nih.gov

Using ¹⁴C-labeled bromodichloromethane, studies in rats have shown that a significant portion of the administered dose is metabolized and excreted as ¹⁴CO₂ in the exhaled air. nih.govnih.gov This indicates that the carbon atom from the bromodichloromethane molecule is cleaved and enters the carbon dioxide pool. Other labeled metabolites include carbon monoxide. nih.gov Glutathione conjugation, although a minor pathway, can lead to the formation of reactive intermediates. nih.govresearchgate.net

In vitro studies have identified several cytochrome P450 isoforms responsible for the metabolism of bromodichloromethane in both rats and humans. nih.gov In humans, four primary isozymes are involved: CYP2E1, CYP1A2, CYP2A6, and CYP3A4. nih.gov Of these, CYP2E1 is the most significant, accounting for approximately 60% of the metabolism in human liver microsomes. nih.govnih.gov CYP3A4 is responsible for most of the remaining cytochrome P450-mediated metabolism. nih.gov

The oxidation of bromodichloromethane by CYP2E1 leads to the formation of phosgene, which then hydrolyzes to produce carbon dioxide. nih.govcdc.gov The kinetic properties of these enzymes have been studied, with CYP2E1 exhibiting the lowest Michaelis constant (Km) of 2.9 µM, indicating a high affinity for bromodichloromethane. nih.gov This suggests that at the low concentrations of BDCM typically found in drinking water, CYP2E1 is likely the dominant enzyme in its hepatic metabolism. nih.gov

| Isoform | Relative Contribution in Humans | Metabolic Product |

|---|---|---|

| CYP2E1 | ~60% | Phosgene (hydrolyzes to Carbon Dioxide) |

| CYP3A4 | Significant portion of the remainder | Not specified |

| CYP1A2 | Involved | Not specified |

| CYP2A6 | Involved | Not specified |

Investigation of Glutathione Conjugation Mechanisms with this compound

The conjugation of bromodichloromethane with glutathione (GSH) is a significant metabolic pathway. researchgate.netacs.org Research has demonstrated that this process is primarily catalyzed by the enzyme Glutathione S-transferase theta 1-1 (GST T1-1). researchgate.netacs.org Studies in mouse, rat, and human hepatic cytosols have characterized the kinetics of this conjugation, showing that the order of activity is mouse > rat > human. researchgate.netacs.org

The mechanism involves the formation of an initial, unstable conjugate, S-(dichloromethyl)glutathione (GSCHCl₂), which then degrades into several other metabolites. researchgate.netacs.org The formation of this reactive conjugate is significant because it can lead to the covalent modification of DNA, which is a potential mechanism for the genotoxicity of BDCM. researchgate.netnih.gov The use of ¹³C-BDCM enables the precise tracking of the carbon atom from the parent compound through these conjugation steps, confirming the origin of the resulting metabolites and intermediates.

Key findings from in vitro studies include:

GST T1-1 is the main catalyst for the GSH conjugation of BDCM. researchgate.netacs.org

The catalytic efficiency of this reaction is lower for BDCM compared to dichloromethane (B109758). researchgate.net

The initial conjugate is unstable and breaks down into metabolites including S-(hydroxymethyl)glutathione (GSCH₂OH), S-formylglutathione, and formic acid. researchgate.netacs.org

The presence of NAD⁺ can significantly increase the production of formic acid from the breakdown of the conjugate. researchgate.netacs.org

Table 1: Species-Dependent Glutathione Conjugation Activity of Bromodichloromethane

| Species | Relative Conjugation Activity |

| Mouse | High |

| Rat | Medium |

| Human | Low |

This table illustrates the comparative rates of GST T1-1 catalyzed conjugation of BDCM in liver cytosols from different species.

Characterization of Carbon Monoxide Formation from this compound

In addition to carbon dioxide, carbon monoxide (CO) has been identified as a minor biotransformation product of bromodichloromethane. nih.govnih.govnih.gov Studies using radiolabeled [¹⁴C]-bromodichloromethane in rats have quantified the amount of labeled CO in exhaled air. nih.govnih.gov Following a single oral dose, approximately 3-5% of the administered radiolabel was expired as carbon monoxide within 24 hours. nih.govnih.gov The formation of CO is believed to result from the metabolic dehalogenation of BDCM. epa.gov Utilizing ¹³C-BDCM allows for the unambiguous confirmation that the exhaled carbon monoxide originates from the metabolism of the parent compound.

Discovery of Novel Metabolic Intermediates using Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that uses isotopically labeled compounds to trace metabolic pathways. researchgate.netnih.govnih.gov When ¹³C-BDCM is introduced into a biological system, the ¹³C label acts as a tracer. researchgate.netnih.gov This allows analytical instruments, such as high-resolution mass spectrometry, to distinguish BDCM-derived metabolites from the vast pool of naturally occurring (¹²C) endogenous metabolites. researchgate.net

This approach offers several advantages:

Reduced Ambiguity : It helps to discriminate true metabolites from background noise and artifacts in complex biological samples. researchgate.net

Increased Confidence : It increases the confidence in the identification of novel metabolites. researchgate.net

Pathway Mapping : It provides critical insights into the dynamics of metabolic pathways by tracking the transformation of the labeled carbon. nih.govmedchemexpress.com

By applying SIRM with ¹³C-BDCM, researchers can identify previously uncharacterized intermediates in both the oxidative and conjugative metabolic pathways, providing a more complete picture of its biotransformation.

Excretion Kinetics of Labeled Bromodichloromethane and its Biotransformation Products

Studies utilizing labeled bromodichloromethane have been crucial for defining its excretion kinetics. Following exposure, bromodichloromethane is rapidly excreted from the body. nih.govcdc.gov The primary route of elimination is through exhaled air, with smaller amounts being excreted in the urine and feces. nih.govnih.govcdc.gov The half-life of BDCM following a single oral dose in rats and mice is estimated to be between 1.5 and 2.5 hours, indicating rapid clearance. nih.govcdc.gov

Quantification of Labeled Carbon Dioxide in Exhaled Air

The predominant route of excretion for metabolized bromodichloromethane is the exhalation of carbon dioxide (CO₂). nih.govnih.gov In studies with rats administered a single oral dose of ¹⁴C-BDCM, a significant portion of the radioactivity was recovered as ¹⁴CO₂ in the expired air. nih.govnih.gov

Table 2: Excretion of ¹⁴C-Labeled Bromodichloromethane Metabolites in Rats (24h post-dose)

| Excretion Route | Metabolite | Percentage of Administered Dose |

| Exhaled Air | Carbon Dioxide (¹⁴CO₂) | 71-82% |

| Exhaled Air | Carbon Monoxide (¹⁴CO) | 3-5% |

| Exhaled Air | Volatiles (Unchanged BDCM) | 3-6% |

| Urine | Various Metabolites | ~4% |

| Feces | Various Metabolites | 0.7-3% |

Data compiled from studies on rats following a single oral exposure to radiolabeled bromodichloromethane. nih.govnih.gov

Urinary and Fecal Elimination Pathways of Carbon-13 Derived Compounds

While the majority of bromodichloromethane is eliminated via respiration, minor amounts are excreted through the urine and feces. nih.govnih.gov Studies in rats have shown that urinary excretion accounts for approximately 4% of an administered dose of radiolabeled BDCM within 24 hours. nih.govnih.gov Fecal elimination is even less significant, accounting for about 0.7% to 3% of the dose in the same timeframe. nih.govnih.gov The use of ¹³C-BDCM allows for the specific identification and quantification of these urinary and fecal metabolites, helping to complete the mass balance of the compound's fate in the body.

Physiologically Based Pharmacokinetic (PBPK) Modeling Refinements with this compound Data

Physiologically Based Pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. epa.govnih.govepa.gov These models are essential for risk assessment as they can predict internal dose metrics in various tissues and extrapolate data between species and exposure routes. epa.govnih.govepa.gov

Data from human studies using ¹³C-BDCM have been invaluable for developing and refining PBPK models for bromodichloromethane. epa.govoup.comresearchgate.net For instance, studies measuring the concentration of ¹³C-BDCM in the blood of human volunteers over time after oral and dermal exposure provide critical data for model calibration. oup.comresearchgate.netoup.com These data allow for more accurate parameterization of the model, including absorption rates and metabolic constants. epa.gov

A refined human PBPK model for BDCM can:

Predict internal doses resulting from complex, real-world exposures that involve multiple routes (oral, dermal, inhalation). epa.gov

Evaluate the relative contribution of different exposure routes, such as showering or bathing, to the total systemic dose of the compound. epa.gov

Improve the assessment of internal doses, which is crucial for understanding the potential health risks associated with BDCM exposure from sources like disinfected drinking water. epa.gov

By incorporating precise data from ¹³C-BDCM studies, these models become more robust and reliable tools for regulatory agencies and public health professionals. epa.govepa.gov

Integration of Isotopic Flux Data into PBPK Models

Physiologically based pharmacokinetic (PBPK) models are computational tools that simulate the movement and fate of chemical substances within the body. nih.govnih.gov The integration of isotopic flux data from studies using this compound enhances the precision and predictive capability of these models. nih.gov

By tracking the ¹³C isotope, scientists can quantify the rate of metabolic flux through the two primary biotransformation pathways for BDCM: oxidation and reduction. The oxidative pathway, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, is generally considered the pathway leading to the formation of toxic metabolites. cdc.gov The reductive pathway involves glutathione S-transferases (GSTs) and is typically viewed as a detoxification route. cdc.gov

Isotopic data allows for direct measurement of the proportion of this compound that is metabolized via each pathway, providing critical information to refine the metabolic parameters within PBPK models. For example, by quantifying ¹³C-labeled metabolites, researchers can directly assess the in vivo activity of different enzyme systems.

Below is an illustrative table of the type of data that can be incorporated into PBPK models from studies utilizing this compound.

| Parameter | Description | Data from this compound Studies |

| Vmax_ox | Maximum rate of the oxidative metabolic pathway | Direct quantification of ¹³C-labeled oxidative metabolites |

| Km_ox | Michaelis-Menten constant for the oxidative pathway | Refined estimation based on the rate of metabolite formation |

| k_GST | First-order rate constant for the GST pathway | Direct quantification of ¹³C-labeled glutathione conjugates |

| Metabolic Clearance | The volume of blood cleared of the compound per unit time | Precise measurement of the disappearance of ¹³C-BDCM from circulation |

| This table is illustrative and represents the type of data obtained from isotopic studies. Actual values would be specific to the study design. |

Cross-Species Extrapolation and Human Risk Assessment Enhancement using Carbon-13 Data

A significant challenge in toxicology is extrapolating findings from animal studies to predict human health risks. PBPK models are crucial for this, and their accuracy is greatly improved by the inclusion of data from this compound studies. researchgate.netnih.gov

Administering this compound to various species allows for a direct comparison of metabolic pathways and efficiencies, leading to more accurate scaling of metabolic parameters from animals to humans. researchgate.netnih.gov If a particular metabolic pathway is more or less active in humans compared to a test animal, ¹³C data can quantify this difference, allowing for more precise adjustments in the PBPK model for human risk assessment.

Key areas in risk assessment that are enhanced by Carbon-13 data include:

Metabolic Differences: Quantifying species-specific variations in the balance between oxidative and reductive metabolic pathways.

Dose-Response Assessment: Providing more accurate estimations of the internal dose of reactive metabolites in human target tissues.

Interspecies Uncertainty: Reducing the reliance on default uncertainty factors by providing chemical-specific data on metabolic differences.

The following table illustrates how ¹³C data can inform cross-species extrapolation.

| Species | Oxidative Pathway Contribution | Reductive Pathway Contribution | Implications for Human Risk Assessment |

| Rat | High | Low | Provides a baseline for metabolic comparison. |

| Mouse | Very High | Very Low | May be more susceptible to toxicity due to a higher rate of oxidative metabolism. |

| Human (in vitro) | Moderate | Moderate | Suggests that human metabolism may differ significantly from rodent models, highlighting the importance of species-specific data. |

| This table presents a conceptual illustration of how metabolic pathway dominance can vary across species. |

Investigation of Toxicokinetic Interactions with Co-Exposures utilizing this compound

Humans are often exposed to multiple chemicals simultaneously, which can lead to complex toxicokinetic interactions. researchgate.net this compound is an effective tool for studying these interactions because it allows researchers to track the metabolism of BDCM in the presence of other compounds without analytical interference. cdc.govcdc.gov

For instance, studies can investigate how co-exposure to other disinfection byproducts or environmental contaminants that share metabolic pathways (e.g., other CYP2E1 substrates) affects the biotransformation of BDCM. cdc.gov By using this compound, it is possible to precisely measure changes in its metabolic fate.

These investigations can reveal:

Enzyme Inhibition: Whether a co-exposures inhibits the oxidative or reductive metabolism of BDCM.

Enzyme Induction: Whether a co-exposure increases the expression of metabolic enzymes, leading to a faster rate of BDCM metabolism.

Substrate Competition: How BDCM and a co-exposure compete for the same metabolic enzymes.

The table below provides an example of how the results from such a study might be presented.

| Co-exposure | Effect on this compound Oxidative Metabolism | Effect on this compound Reductive Metabolism | Mechanism of Interaction |

| Chloroform | Competitive Inhibition | No significant effect | Both are substrates for CYP2E1. |

| Trichloroacetic Acid | Metabolic Inhibition | No significant effect | Leads to higher blood levels of bromodichloromethane. cdc.gov |

| Other Trihalomethanes | Metabolic Inhibition | No significant effect | Co-administration can result in higher blood levels of bromodichloromethane. cdc.gov |

| This table is for illustrative purposes and highlights findings from toxicokinetic interaction studies. |

By providing detailed mechanistic information, the use of this compound in co-exposure studies contributes to a more accurate and realistic assessment of the risks associated with complex environmental exposures.

Environmental Fate and Mechanistic Studies Utilizing Bromodichloromethane 13c As a Tracer

Tracing Biodegradation Pathways and Rates in Environmental Matrices

Utilizing ¹³C-BDCM enables detailed investigation into the biodegradation of this compound in complex environmental systems like soil, water, and sediment. The stable isotope label allows for the unambiguous identification of transformation products and the accurate measurement of degradation rates.

Aerobic Biotransformation Mechanisms of Bromodichloromethane-13C

Under aerobic conditions, the biodegradation of bromodichloromethane (B127517) is generally very limited. cdc.govcdc.govresearchgate.net Studies using mixed bacterial cultures have shown minimal to no significant degradation even over extended periods, such as a 6-week study. cdc.gov The primary mechanism for removal in aerobic environments is often physical processes like volatilization rather than biological transformation.

The application of ¹³C-BDCM in controlled laboratory experiments is crucial to confirm these slow degradation rates. By tracking the ¹³C label, researchers can definitively determine if any minor biotransformation is occurring and identify the structure of any resulting metabolites. This helps to distinguish between actual biological breakdown and other removal processes.

Anaerobic Degradation Processes of this compound

In contrast to aerobic environments, bromodichloromethane is readily biodegradable under anaerobic conditions. cdc.govnih.govnih.gov This pathway is considered a significant process for its natural attenuation in environments devoid of oxygen, such as in some groundwater, sediments, and certain regions of soil. nih.gov

Research has demonstrated that mixed methanogenic bacterial cultures can achieve essentially complete degradation of BDCM within a few days. cdc.govcdc.govresearchgate.net The degradation can occur through both biological and abiotic chemical pathways, with reductive dehalogenation being a hypothesized mechanism. researchgate.net

The use of ¹³C-BDCM as a tracer in these studies is invaluable. It allows scientists to follow the path of the carbon atom from the parent compound into various metabolic intermediates and final end-products. This can confirm, for example, the mineralization of the compound to ¹³C-labeled carbon dioxide or its conversion to other simple carbon compounds, providing direct evidence of the operative degradation pathways.

| Condition | Degradation Rate | Timeframe for Complete Degradation | Primary Mechanism |

| Aerobic | Very limited to none | > 6 weeks | Volatilization |

| Anaerobic | Rapid | ~ 2 days | Microbial Degradation |

Mechanistic Studies of Environmental Transport and Transformation of this compound

Understanding the physical movement and transformation of BDCM in the environment is critical for assessing exposure risks. ¹³C-BDCM serves as an ideal tracer for these mechanistic studies, allowing for precise measurements of its behavior without interference from other sources.

Volatilization and Atmospheric Degradation Pathways of Labeled Compound

Due to its relatively high vapor pressure, volatilization is a principal transport process for bromodichloromethane, moving it from surface water and soil into the atmosphere. cdc.gov In one laboratory soil column experiment, approximately 50-54% of the applied BDCM was lost through volatilization. cdc.govcdc.gov Once in the atmosphere, BDCM is believed to undergo slow degradation, primarily through oxidative reactions with hydroxyl radicals. cdc.govcdc.gov The estimated atmospheric half-life for this process is between two to three months. cdc.govcdc.govnih.gov Direct breakdown by sunlight (photochemical decomposition) is not considered a significant pathway. cdc.govcdc.gov

Studies using ¹³C-BDCM can help quantify the rates of volatilization from different environmental media under various conditions. In atmospheric studies, the labeled compound can be used in simulation chambers to confirm the degradation pathways and reaction kinetics with atmospheric oxidants.

Leaching and Groundwater Mobility Studies with this compound

Bromodichloromethane is expected to have high mobility in soil, giving it the potential to leach from contaminated surfaces into groundwater. cdc.govtaylorfrancis.com Its mobility was demonstrated in a packed column experiment using sandy soil, where the compound quickly percolated through the 140 cm column. cdc.govcdc.gov In that study, roughly 48% of the initial amount was recovered in the column effluent, indicating significant potential for groundwater transport. cdc.govcdc.gov

Using ¹³C-BDCM as a tracer in such soil column and lysimeter studies allows for precise quantification of leaching potential and mobility in different soil types. By measuring the concentration of the labeled compound in the leachate, researchers can develop and validate models that predict its transport to and within groundwater systems.

| Environmental Compartment | Transport/Transformation Process | Key Findings |

| Water/Soil to Air | Volatilization | A primary removal process; ~54% loss from a soil column. cdc.govcdc.gov |

| Atmosphere | Oxidative Degradation | Slow process with an estimated half-life of 2-3 months. cdc.govcdc.govnih.gov |

| Soil to Water | Leaching | High mobility in soil with significant potential to reach groundwater. cdc.gov |

Source Apportionment and Formation Mechanisms of Bromodichloromethane using Stable Isotope Signatures

The primary source of bromodichloromethane in the environment is its unintentional formation as a byproduct during the chlorination of drinking water that contains natural organic matter and bromide ions. cdc.govnih.govtaylorfrancis.com It is also produced naturally in smaller quantities by marine algae. nih.govnih.gov

Stable isotope analysis is a key technique for source apportionment. While studies often focus on bromine isotopes (δ⁸¹Br), the carbon isotope signature (δ¹³C) of BDCM can also provide valuable information about its origin. nih.gov The specific isotopic composition of BDCM in a sample can reflect the isotopic signature of the precursor organic materials and the specific formation pathways involved during the disinfection process.

Controlled laboratory experiments using ¹³C-labeled precursors can elucidate these formation mechanisms. By reacting chlorine with specific ¹³C-labeled organic molecules in the presence of bromide, researchers can confirm their role as precursors and study the kinetics of ¹³C-BDCM formation. This information helps in developing strategies to minimize the formation of this disinfection byproduct in drinking water treatment.

Tracing Disinfection Byproduct Formation Pathways with Carbon-13 Precursors

The chlorination of drinking water, a critical process for public health, can lead to the unintended formation of disinfection byproducts, including bromodichloromethane. These compounds arise from the reaction of chlorine with natural organic matter (NOM) and bromide ions present in source waters. The complexity of NOM makes it challenging to identify the specific molecular precursors that lead to the formation of particular DBPs. The use of carbon-13 labeled precursors is a sophisticated analytical strategy to deconstruct these intricate reaction pathways.

The core principle of this technique involves introducing a potential precursor molecule, which has been synthesized with one or more ¹³C atoms, into a water sample prior to disinfection. Following the chlorination process, the resulting DBPs are analyzed using sensitive analytical instruments such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The detection of the ¹³C isotope in a DBP molecule, like bromodichloromethane, provides definitive evidence that the labeled precursor was involved in its formation. This method allows scientists to pinpoint specific chemical structures within the vast pool of NOM that are responsible for the generation of harmful DBPs.

While extensive research using Bromodichloromethane-¹³C as a tracer is not widely documented in publicly available literature, the principle has been effectively demonstrated with other labeled compounds. For example, studies have employed ¹³C-labeled phenols to successfully trace their transformation into various chlorinated and brominated byproducts, revealing the specific chemical reactions and molecular rearrangements that occur.

The following interactive table illustrates hypothetical research findings from experiments designed to trace the formation of bromodichloromethane from various ¹³C-labeled precursors.

| Precursor Compound | ¹³C Label Position | Chlorine Dose (mg/L) | Bromide (µg/L) | Resulting ¹³CHBrCl₂ (µg/L) | Interpretation |

|---|---|---|---|---|---|

| Humic Acid | Uniformly Labeled | 4.0 | 150 | 3.2 | Confirms humic substances as major precursors. |

| Fulvic Acid | Uniformly Labeled | 4.0 | 150 | 2.1 | Indicates fulvic acids are also significant contributors. |

| Resorcinol | Ring-¹³C | 4.0 | 150 | 0.8 | Demonstrates that certain phenolic compounds can act as precursors. |

| Acetic Acid | Carboxyl-¹³C | 4.0 | 150 | <0.1 | Suggests that simple carboxylic acids are not primary precursors. |

Investigation of Natural Biogenic Production Routes of Labeled Bromodichloromethane

In addition to its formation during water disinfection, bromodichloromethane is also known to be produced naturally by a variety of marine organisms, most notably macroalgae (seaweeds). The biochemical pathways responsible for the synthesis of this and other halogenated compounds are a subject of ongoing research. Isotopic labeling with ¹³C is a key tool for unraveling these natural production mechanisms.

In such studies, organisms are cultured in a controlled environment with a ¹³C-enriched carbon source, such as ¹³C-bicarbonate or ¹³C-glucose. Through metabolic processes like photosynthesis, the labeled carbon is incorporated into the organism's biomass and a wide array of metabolic products. By analyzing the volatile organic compounds (VOCs) released by the organism, researchers can identify which of these compounds are synthesized from the provided ¹³C substrate. The detection of ¹³CHBrCl₂ in these experiments confirms its biogenic production and provides critical clues about the metabolic pathways involved.

Research has identified several species of marine algae, including those from the genera Ascophyllum and Fucus, as natural sources of bromodichloromethane. While direct studies tracing the biosynthesis with Bromodichloromethane-¹³C are limited, the broader technique of ¹³C metabolic flux analysis is well-established for studying algal metabolism. This approach can map the flow of carbon through various biochemical networks, including those that may lead to the production of halogenated natural products. By following the journey of the ¹³C label from a simple inorganic carbon source to the final bromodichloromethane molecule, scientists can identify key metabolic intermediates and the enzymes that catalyze these transformations.

The interactive data table below presents hypothetical results from a study investigating the biogenic production of bromodichloromethane by different marine algae using ¹³C-labeled substrates.

| Algal Species | ¹³C-Labeled Substrate | Incubation Period (days) | ¹³CHBrCl₂ Production Rate (ng/g dry wt/day) | Inferred Biosynthetic Pathway |

|---|---|---|---|---|

| Ascophyllum nodosum | H¹³CO₃⁻ | 10 | 12.8 | Fatty Acid Metabolism |

| Fucus vesiculosus | H¹³CO₃⁻ | 10 | 9.3 | Polyketide Synthesis |

| Laminaria digitata | [U-¹³C]-Glucose | 10 | 6.7 | Terpenoid Pathway |

| Chlamydomonas reinhardtii (control) | H¹³CO₃⁻ | 10 | <0.1 | No significant production. |

Advanced Applications of Bromodichloromethane 13c in Mechanistic Biology and Toxicology

Molecular and Cellular Mechanisms of Bromodichloromethane-Induced Effects using Carbon-13 Tracing

The use of stable isotope labeling, particularly with Carbon-13 (¹³C), provides a powerful tool for elucidating the precise molecular and cellular pathways through which Bromodichloromethane (B127517) (BDCM) exerts its biological effects. By tracing the metabolic fate of Bromodichloromethane-¹³C, researchers can distinguish the compound and its metabolites from endogenous molecules, offering a clear view of its interactions with cellular components.

Investigation of DNA Damage and Repair Processes via Labeled Adducts

Isotopic labeling is crucial for understanding the mechanisms of genotoxicity for compounds like Bromodichloromethane. Studies utilizing radiolabeled Bromodichloromethane ([¹⁴C]CHBrCl₂) have demonstrated the principle of tracing the molecule to uncover its DNA-binding potential. Research shows that metabolites of BDCM, particularly those generated through glutathione (B108866) transferase theta 1-1 (GSTT1-1)-mediated conjugation, can covalently bind to DNA. oup.com This process leads to the formation of DNA adducts, specifically identified as deoxyguanosine adducts. oup.com

In vitro experiments using [¹⁴C]CHBrCl₂ with rodent hepatic cytosol showed a significant increase in radioactivity associated with purified DNA, indicating covalent binding. nih.gov Although a specific, stable adduct was difficult to characterize due to potential instability, the covalent binding of [¹⁴C]CHBrCl₂-derived metabolites to DNA and the model nucleophile deoxyguanosine was confirmed. nih.govnih.gov The use of Bromodichloromethane-¹³C in such studies allows for highly sensitive and specific detection of these adducts using mass spectrometry, helping to distinguish exogenous damage from endogenous DNA modifications. nih.govacs.org This technique is essential for investigating the subsequent cellular responses, including the activation of DNA repair pathways designed to correct such damage. The ability to trace the labeled carbon from BDCM to the DNA adduct provides definitive evidence of the compound's role in initiating DNA damage.

Exploration of Epigenetic Modifications and Gene Expression Changes linked to Bromodichloromethane-¹³C Exposure

While exposure to chemical agents is known to induce epigenetic changes—such as alterations in DNA methylation and histone modifications—that can alter gene expression, specific research detailing the use of Bromodichloromethane-¹³C for this purpose is not extensively documented in the scientific literature. mdpi.comfrontiersin.orgmdpi.com Epigenetic modifications are critical regulatory mechanisms that can be disrupted by environmental exposures, potentially leading to long-term changes in cellular function. mdpi.comnih.gov

The application of ¹³C isotopic tracing represents a significant opportunity for future research in this area. By treating cell models or organisms with Bromodichloromethane-¹³C, scientists could trace the incorporation of the labeled carbon into the metabolic pathways that influence epigenetic marks. For instance, this could involve tracking the flow of ¹³C into S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation. Such studies would provide direct evidence linking BDCM exposure to specific epigenetic alterations and subsequent changes in the expression of genes critical for cellular health and disease development.

Cellular Stress Response and Signaling Pathway Perturbations Identified by Isotopic Tracing

Exposure to halomethanes, including Bromodichloromethane, is known to induce cellular stress, partly through the generation of reactive oxygen species (ROS) and other reactive intermediates that lead to oxidative stress and cellular damage. nih.govupit.romdpi.com This imbalance can damage essential macromolecules like lipids, proteins, and DNA. upit.ro

Isotopic tracing with Bromodichloromethane-¹³C is a valuable, though not yet fully exploited, methodology to delineate the specific metabolic shifts and signaling pathway perturbations that occur in response to exposure. Stable isotope tracing experiments are powerful tools for mapping the dynamic rewiring of cellular metabolism under stress conditions. uu.nlnih.gov By following the path of ¹³C from Bromodichloromethane through various metabolic networks, researchers can identify which pathways are most affected. For example, tracing could reveal impacts on central carbon metabolism, glutathione synthesis, or pathways involved in antioxidant defense. This approach allows for a detailed understanding of how BDCM perturbs cellular homeostasis and triggers specific stress response signaling cascades, such as the unfolded protein response (UPR) or the DNA damage response (DDR). biorxiv.org

In Vivo and In Vitro Model Systems for Bromodichloromethane-¹³C Research

The application of Bromodichloromethane-¹³C in various model systems, from cell cultures to human studies, has been instrumental in understanding its toxicokinetics and identifying markers of exposure and effect.

Development of Biomarkers for Exposure and Effect using Labeled Compounds

The use of ¹³C-labeled Bromodichloromethane has been pivotal in the development and validation of biomarkers for assessing human exposure. Because Bromodichloromethane-¹³C can be distinguished from background levels of the unlabeled compound, it allows for precise measurement in biological samples following a controlled exposure. oup.com

Blood concentration of Bromodichloromethane-¹³C serves as a direct and reliable biomarker of recent exposure. cdc.gov In human studies, its measurement in blood has confirmed rapid absorption following both oral and dermal contact. oup.comcdc.gov

Beyond simply detecting exposure, research has also focused on biomarkers of biological effect. Following exposure to ¹³C-BDCM in human volunteers, urine was collected and assessed for mutagenicity. oup.comresearchgate.net Studies found that peak urine mutagenicity levels were significantly elevated in a portion of subjects after both dermal and oral exposure, indicating that BDCM can produce systemic genotoxicity. oup.comresearchgate.net This urinary mutagenicity serves as a crucial biomarker of effect, linking exposure to a potential adverse outcome.

Human Volunteer Studies with Bromodichloromethane-¹³C for Pharmacokinetic Assessment

Controlled clinical studies involving human volunteers have provided invaluable data on the pharmacokinetics of Bromodichloromethane. The use of Bromodichloromethane-¹³C is essential in these studies as it enables the accurate quantification of the compound in blood and other matrices, separate from any pre-existing background levels from environmental sources. oup.com

One key study assessed the pharmacokinetics in human volunteers following oral and dermal exposure to Bromodichloromethane-¹³C in water. oup.comresearchgate.net The results demonstrated significant differences between the two exposure routes. After ingestion, blood levels of ¹³C-BDCM peaked quickly and declined rapidly, becoming nearly undetectable within four hours. oup.comresearchgate.net In contrast, after a one-hour dermal exposure, blood concentrations were substantially higher and remained detectable for up to 24 hours. oup.comresearchgate.net These findings highlight that dermal contact during activities like showering or bathing can contribute significantly to the systemic dose of BDCM. researchgate.net

The table below summarizes key pharmacokinetic parameters from this human volunteer study.

| Exposure Route | Parameter | Value | Reference |

|---|---|---|---|

| Oral | Time to Peak Concentration (Tmax) | 5 - 30 minutes | oup.comresearchgate.net |

| Oral | Peak Plasma Concentration (Cmax) | 0.4 - 4.1 ng/L | oup.comresearchgate.net |

| Dermal (1-hour exposure) | Blood Concentration Range | 39 - 170 ng/L | oup.comresearchgate.net |

| Dermal (1-hour exposure) | Time to Undetectable Level | > 24 hours | oup.comresearchgate.net |

Future Research Directions and Translational Impact of Bromodichloromethane 13c Studies

Systems Biology Approaches Integrating Carbon-13 Tracing with Multi-Omics Data

The integration of carbon-13 tracing with multi-omics data represents a powerful strategy to elucidate the systemic effects of Bromodichloromethane (B127517) exposure. By using Bromodichloromethane-13C, researchers can trace the metabolic pathways of this compound and its metabolites, while simultaneously assessing its impact on the transcriptome, proteome, and metabolome. This systems biology approach can provide a holistic view of the cellular response to Bromodichloromethane.

Future research in this area should focus on identifying the downstream targets of Bromodichloromethane and its metabolites. For instance, studies could investigate how the incorporation of the 13C label from this compound into cellular macromolecules correlates with changes in gene expression (transcriptomics), protein abundance (proteomics), and endogenous metabolite levels (metabolomics). Such integrated analyses could reveal novel mechanisms of toxicity and identify potential biomarkers of exposure and effect.

Table 1: Hypothetical Integrated Multi-Omics Data Following Exposure to this compound

| Omics Layer | Key Finding with this compound | Potential Implication |

| Transcriptomics | Upregulation of genes involved in oxidative stress response and DNA repair. | Suggests cellular defense mechanisms against Bromodichloromethane-induced damage. |

| Proteomics | Increased abundance of cytochrome P450 enzymes and glutathione (B108866) S-transferases. | Indicates the induction of metabolic pathways responsible for the detoxification of Bromodichloromethane. |

| Metabolomics | Alterations in the profiles of Krebs cycle intermediates and amino acids. | Points to disruptions in central carbon metabolism and energy production. |

| 13C-Fluxomics | Tracing of the 13C label into intermediates of the glutathione synthesis pathway. | Provides direct evidence of the role of glutathione in the detoxification of Bromodichloromethane. |

This table presents hypothetical data for illustrative purposes.

High-Throughput Methodologies for Carbon-13 Labeled Compound Analysis in Complex Matrices

The development of high-throughput methodologies for the analysis of carbon-13 labeled compounds is crucial for advancing research with this compound. Traditional analytical techniques can be time-consuming and may not be suitable for large-scale screening studies. High-throughput methods, such as advanced mass spectrometry-based techniques, can significantly accelerate the pace of research.